molecular formula C19H18N4O4 B2355334 N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide CAS No. 1207032-66-3

N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Cat. No.: B2355334
CAS No.: 1207032-66-3
M. Wt: 366.377
InChI Key: JLNMFZXZSBTBSO-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide, also known as EPOA, is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of oxalamide derivatives and has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Differential Effects of 5-HT1B/1D Receptor Antagonists

Research on compounds similar to N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide, such as 5-HT1B/1D receptor antagonists, highlights their potential in modulating serotonin levels, which could have implications for treating depression and other neuropsychiatric disorders (Roberts et al., 1998).

Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including their optical, electrochemical properties, and potential applications in electroluminescent devices, suggest a broader utility in material sciences, particularly in enhancing the efficiency of LEDs (Zhang et al., 2007).

Facile Selective Synthesis of 1,2,4-Oxadiazolium Bromides

The study on the synthesis of 1,2,4-oxadiazolium bromides opens avenues in developing electrophilically activated compounds for nucleophilic additions, showcasing the compound's versatility in organic synthesis and potential pharmaceutical applications (Il’in et al., 2018).

Anticancer Evaluation of 1,2,4-Oxadiazole Derivatives

Research into the anticancer activities of 1,2,4-oxadiazole derivatives against various human cancer cell lines emphasizes the potential of these compounds in developing new anticancer agents, highlighting their role in medicinal chemistry (Yakantham et al., 2019).

Computational and Pharmacological Evaluation of Novel Derivatives

The computational and pharmacological assessment of 1,3,4-oxadiazole and pyrazole derivatives for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions demonstrate the compound's diverse biological activities, underscoring its potential in drug discovery and development (Faheem, 2018).

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-26-15-11-7-6-10-14(15)21-19(25)18(24)20-12-16-22-17(23-27-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMFZXZSBTBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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